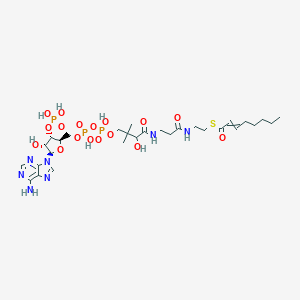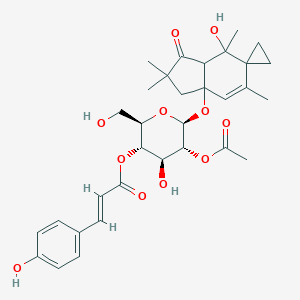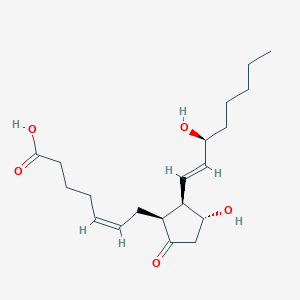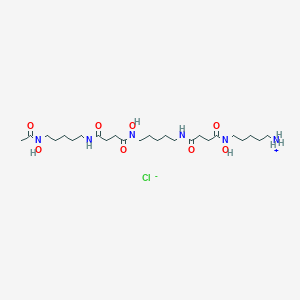
Tetracloruro de iridio
Descripción general
Descripción
Iridium tetrachloride is a useful research compound. Its molecular formula is IrCl4 and its molecular weight is 334 g/mol. The purity is usually 95%.
The exact mass of the compound Iridium tetrachloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in water, alcohol, and dilute hydrochloric acid.insoluble in water, acids, alkalies. /iridium trichloride alpha-form/. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Iridium tetrachloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iridium tetrachloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalizador en Síntesis Orgánica
El tetracloruro de iridio se utiliza para preparar catalizadores para diversas reacciones orgánicas. Un ejemplo notable es el Catalizador de Henbest para la transferencia de hidrogenación de ciclohexanonas .
Investigación de Agentes Anticancerígenos
Se han realizado investigaciones sobre compuestos basados en iridio, incluido el this compound, por su posible uso como agentes anticancerígenos debido a sus propiedades químicas únicas y su parecido a los compuestos de platino .
Estudio del Mecanismo de Electrodeposición
Los estudios se han centrado en el mecanismo de electrodeposición del óxido de iridio, que se puede derivar del this compound, y sus aplicaciones de detección hacia diferentes compuestos biomoleculares .
Aplicaciones de Detección
El óxido de iridio, que se puede producir a partir del this compound, se ha utilizado en sensores para detectar diversas biomoléculas, prediciendo trabajos futuros en la detección basada en óxido de iridio .
Síntesis y Clasificación de Complejos de Iridio
El this compound participa en la síntesis y clasificación de complejos de iridio, que se estudian por sus propiedades químicas y posibles aplicaciones .
Mecanismo De Acción
Target of Action
Iridium tetrachloride is an inorganic compound that has been used to prepare catalysts, such as the Henbest Catalyst for transfer hydrogenation of cyclohexanones . It has also been studied for its potential use as an anticancer agent . The primary targets of iridium tetrachloride are therefore the molecules involved in these processes.
Mode of Action
It is known that iridium-based compounds have unique chemical properties and resemble platinum compounds . This suggests that iridium tetrachloride may interact with its targets in a similar way to platinum-based drugs, which typically form covalent bonds with DNA, causing DNA damage and triggering cell death .
Biochemical Pathways
The biochemical pathways affected by iridium tetrachloride are likely to be those involved in DNA repair and apoptosis, given the proposed similarity in action to platinum-based drugs . .
Pharmacokinetics
It is known to be a water-soluble dark brown amorphous solid , which suggests that it may have good bioavailability
Result of Action
The result of iridium tetrachloride’s action is likely to be cell death, given its potential use as an anticancer agent . This is typically achieved through the induction of DNA damage, which triggers apoptosis, or programmed cell death .
Análisis Bioquímico
. . .
Cellular Effects
Iridium-based compounds have shown potential as anticancer agents, suggesting they may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Iridium tetrachloride is not well-defined. Iridium-based compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
tetrachloroiridium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.Ir/h4*1H;/q;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALMYRPSSNRCFD-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Ir](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
IrCl4, Cl4Ir | |
| Record name | Iridium(IV) chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Iridium(IV)_chloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10893602 | |
| Record name | Iridium tetrachloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10893602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Brownish-black solid; Soluble in water; [Hawley] | |
| Record name | Iridium tetrachloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5651 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble in water, alcohol, and dilute hydrochloric acid., Insoluble in water, acids, alkalies. /Iridium trichloride alpha-form/ | |
| Record name | IRIDIUM TETRACHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6342 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Brownish-black mass | |
CAS No. |
10025-97-5 | |
| Record name | Iridium tetrachloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10025-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iridium tetrachloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iridium chloride (IrCl4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iridium tetrachloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10893602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iridium tetrachloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.032 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IRIDIUM TETRACHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCG7KVC21I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | IRIDIUM TETRACHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6342 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q1: What are the typical applications of iridium tetrachloride in organic synthesis?
A1: Iridium tetrachloride acts as a catalyst precursor in organic chemistry. For example, it plays a role in the stereoselective reduction of cyclohexanones []. This means it can help produce specific isomers of a molecule, which is crucial for pharmaceutical applications where different isomers can have distinct biological activities.
Q2: What are some challenges in working with iridium tetrachloride?
A2: Obtaining pure iridium tetrachloride can be challenging. Commercially available products often contain impurities like water and chloroiridic acid []. This necessitates careful consideration of the purity and composition stated by the manufacturer. Researchers often rely on alternative sources like the ammonium salt [(NH4)2IrCl6], which offers higher purity [].
Q3: Has iridium tetrachloride been explored for applications beyond catalysis?
A3: Yes, research indicates potential applications of iridium tetrachloride derived materials in electrochromic devices. For instance, electrochemically deposited nanostructured iridium oxide (IrOx) films, derived from a solution containing iridium tetrachloride, exhibit promising electrochromic properties []. These films demonstrate color changes when subjected to different potentials, making them suitable for applications like smart windows and displays.
Q4: Are there any specific examples of iridium tetrachloride's use in synthesizing pharmaceutically relevant compounds?
A4: Research highlights the use of iridium tetrachloride in the multi-step synthesis of metabolites of the anti-inflammatory drug, 6-chloro-5-cyclohexylindan-1-carboxylic acid (TAI-284) []. Specifically, it facilitates the reduction of a ketone intermediate to produce a specific isomer of the desired alcohol metabolite. This highlights the potential of iridium tetrachloride in medicinal chemistry research.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione](/img/structure/B158527.png)







